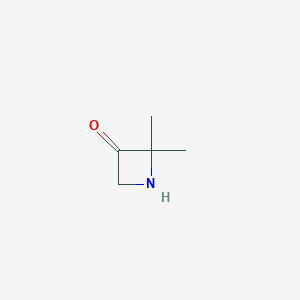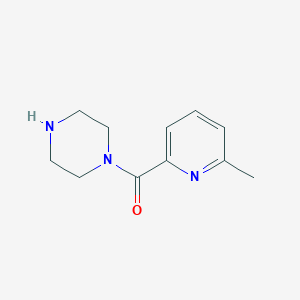
1-(6-Methylpyridine-2-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridine-2-carbonyl)piperazine is a heterocyclic compound that features a piperazine ring bonded to a 6-methylpyridine-2-carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperazine typically involves the reaction of 6-methylpyridine-2-carboxylic acid with piperazine. The process can be carried out using various coupling agents and catalysts to facilitate the formation of the amide bond. Common reagents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 6-Methylpyridine-2-carboxylic acid derivatives.
Reduction: 1-(6-Methylpyridine-2-methanol)piperazine.
Substitution: Various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridine-2-carbonyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-tubercular agent.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may act on various biological pathways to exert its therapeutic effects .
Comparación Con Compuestos Similares
- 1-(6-Methylpyridine-2-carbonyl)homopiperazine
- 1-(6-Methylpyridine-2-carbonyl)piperidine
- 1-(6-Methylpyridine-2-carbonyl)morpholine
Comparison: 1-(6-Methylpyridine-2-carbonyl)piperazine is unique due to its specific structural features, such as the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. The piperazine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design .
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
(6-methylpyridin-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3 |
Clave InChI |
IEYAXDMFHJGGFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)
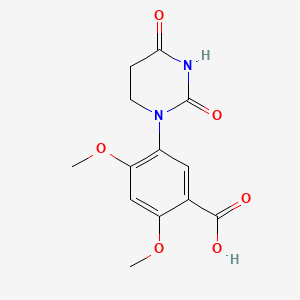
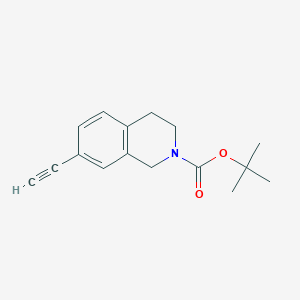
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
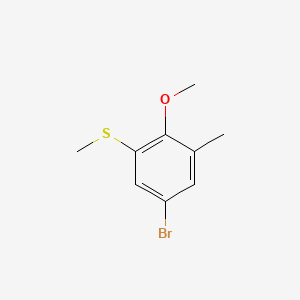
![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
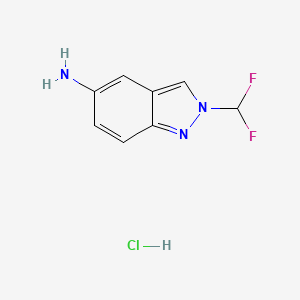
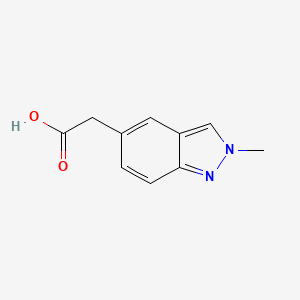


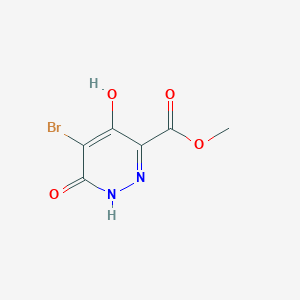

![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
